molecular formula C9H8N2O3 B1301107 Ethyl 2,1,3-benzoxadiazole-5-carboxylate CAS No. 36389-07-8

Ethyl 2,1,3-benzoxadiazole-5-carboxylate

Cat. No.: B1301107
CAS No.: 36389-07-8
M. Wt: 192.17 g/mol
InChI Key: ZTZZIZQMAQKOPC-UHFFFAOYSA-N
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Description

Ethyl 2,1,3-benzoxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways
One study focuses on the antioxidant capacity assays based on the ABTS radical cation, comparing different antioxidants' reactions and highlighting specific reactions like coupling, which might bias comparisons between antioxidants. This analysis suggests a nuanced view of antioxidant assays, recommending ABTS-based assays with certain reservations, particularly for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
Another study involved synthesizing benzofused thiazole derivatives to test their antioxidant and anti-inflammatory activities. The research found that compounds possessed distinct anti-inflammatory activity compared to a standard reference and showed potential antioxidant activity against various reactive species. This suggests benzofused thiazole derivatives, related to Ethyl 2,1,3-benzoxadiazole-5-carboxylate, could serve as templates for new anti-inflammatory agents and antioxidants (Dattatraya G. Raut et al., 2020).

Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research into biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives obtained by chemical modification, such as partial or total esterification. This includes ethyl and benzyl hyaluronan esters, indicating the potential of this compound in creating new materials with varied biological properties for clinical applications (Campoccia et al., 1998).

Analytical Methods for Determining Antioxidant Activity
A critical presentation of tests used to determine antioxidant activity, including ABTS and DPPH tests, provides insights into the mechanisms and kinetics of antioxidant processes. This review underscores the relevance of chemical and electrochemical methods in analyzing antioxidant capacity, which may involve compounds like this compound (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZZIZQMAQKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371311
Record name Ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36389-07-8
Record name Ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36389-07-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of benzo[c][1,2,5]oxadiazole-5-carbonitrile (700 mg, 1.33 mol) in EtOH (100 mL) was added H2SO4 (20 mL) and the reaction mixture was refluxed for 14 h. The reaction was concentrated in vacuo and the residue was diluted with water (50 mL), and extracted with DCM (2×100 mL). The combined organic layers were dried over magnesium sulfate, filtered, and then concentrated in vacuo to afford ethyl benzo[c][1,2,5]oxadiazole-5-carboxylate (0.7 g, 75%) as a yellow, sticky solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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